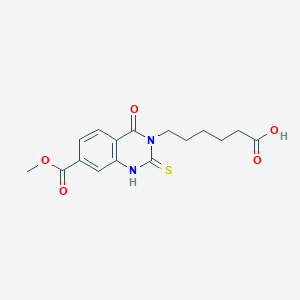
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Synthesis Analysis
Benzofuran rings can be constructed by several methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .
Molecular Structure Analysis
The molecular structure of benzofuran compounds consists of fused benzene and furan rings .
Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran compounds can vary. For example, 2-Benzofuranyl methyl ketone, a benzofuran compound, is a solid at room temperature with a melting point of 69-73° C and a boiling point of 110-113° C .
Scientific Research Applications
Anticancer Properties
Benzofuran derivatives have garnered attention for their potent anticancer activities. Research indicates that certain substituted benzofurans exhibit significant cell growth inhibition in various cancer cell lines. For instance, compound 36 (Fig. 8) demonstrated remarkable inhibitory effects against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Investigating the mechanisms underlying these effects could lead to novel cancer therapies.
Antibacterial Activity
The 4-position of benzofuran derivatives plays a crucial role in their antimicrobial properties. Substituents containing halogens or hydroxyl groups at this position have shown promising antibacterial activity . Further exploration of the structure-activity relationship could yield new antibacterial agents.
Antiviral Potential
Given the compound’s structural features, it’s worth investigating its antiviral properties. Benzofuran compounds have previously demonstrated anti-hepatitis C virus (HCV) activity. The recently discovered macrocyclic benzofuran compound, for instance, holds promise as a therapeutic agent for HCV .
Synthetic Methodology Development
Researchers have made significant strides in constructing benzofuran rings. Innovative methods, such as free radical cyclization cascades and proton quantum tunneling, have facilitated the synthesis of complex benzofuran derivatives . Investigating novel synthetic routes can enhance our ability to access diverse benzofuran-based compounds.
Mechanism of Action
Target of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various targets and induce changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to affect major signaling pathways such as mapk and akt/mtor, as well as cell cycle regulation .
Pharmacokinetics
The bioavailability of benzofuran derivatives is generally influenced by their physicochemical properties .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects .
Action Environment
The activity of benzofuran derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-3-20-8-9-21(17(23)16(20)22)18(24)19-11-15(25-2)14-10-12-6-4-5-7-13(12)26-14/h4-7,10,15H,3,8-9,11H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBWORRROOJWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

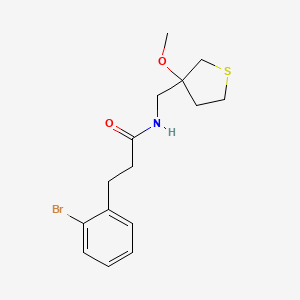
![(3E)-4-hydroxy-3-{2-[(4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}dihydrofuran-2(3H)-one](/img/structure/B2540052.png)

![N-{3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutyl}prop-2-enamide](/img/structure/B2540055.png)


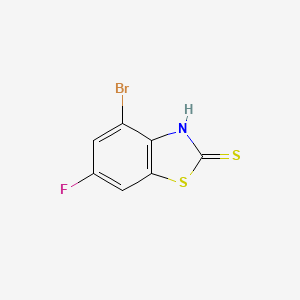
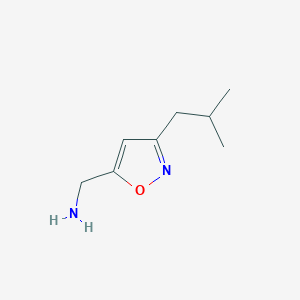

![3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indazole](/img/structure/B2540065.png)

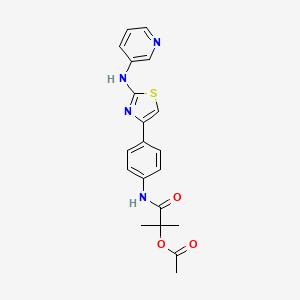
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acrylamide](/img/structure/B2540073.png)
